Target Potency: GSK-J1 sodium vs. GSK-J2 (Inactive Negative Control Isomer)
GSK-J1 sodium exhibits potent KDM6B inhibition (IC₅₀ = 60 nM) whereas its pyridine regioisomer GSK-J2 shows negligible activity, establishing GSK-J2 as the validated negative control for in vitro experiments. This >1,600-fold potency differential is structural in origin—GSK-J2 possesses a 3-pyridinyl substitution versus GSK-J1's 2-pyridinyl orientation, which disrupts critical active-site hydrogen bonding interactions with the catalytic Fe(II) center .
| Evidence Dimension | KDM6B/JMJD3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | GSK-J1 sodium: 60 nM |
| Comparator Or Baseline | GSK-J2: >100 μM |
| Quantified Difference | >1,600-fold reduced potency |
| Conditions | Cell-free enzymatic assay, human recombinant JMJD3 |
Why This Matters
Procurement of authentic GSK-J1 sodium (rather than the isomeric contaminant or misidentified GSK-J2) is essential for obtaining valid target inhibition data; GSK-J2 serves as the structurally matched negative control that enables rigorous interpretation of GSK-J1-mediated effects.
